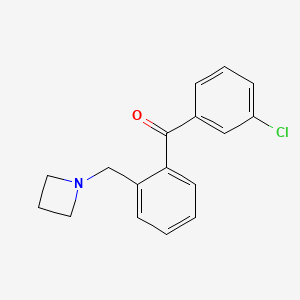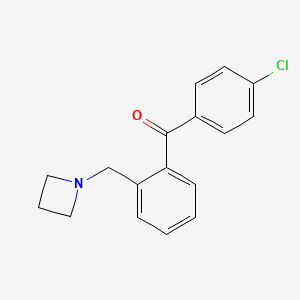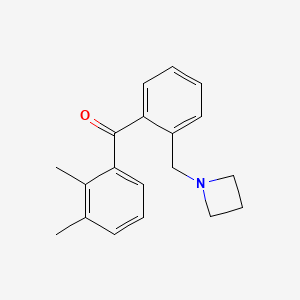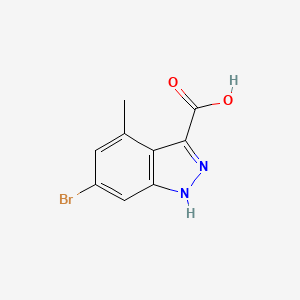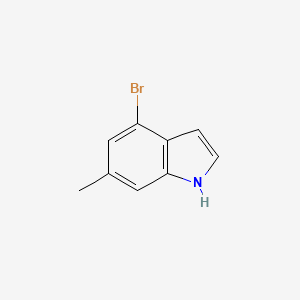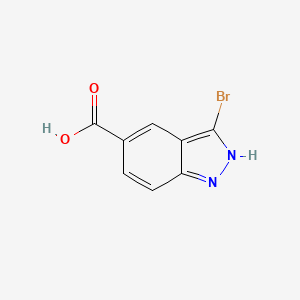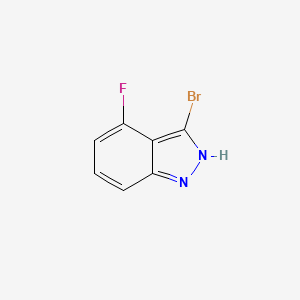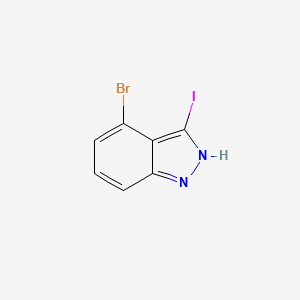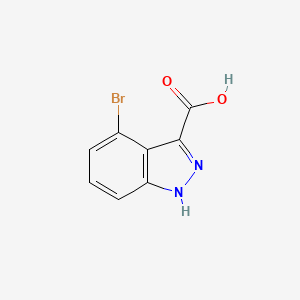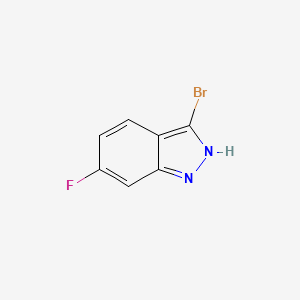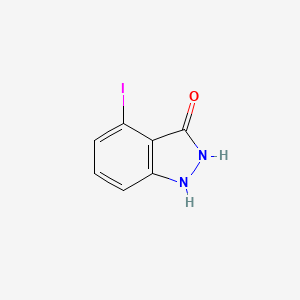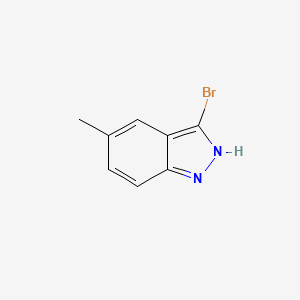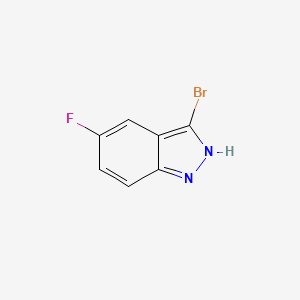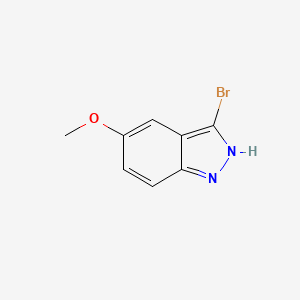![molecular formula C11H9BrOS B1292514 [4-(3-Bromothien-2-yl)phenyl]methanol CAS No. 937795-99-8](/img/structure/B1292514.png)
[4-(3-Bromothien-2-yl)phenyl]methanol
Übersicht
Beschreibung
The compound [4-(3-Bromothien-2-yl)phenyl]methanol is a brominated thiophene derivative. Although the provided papers do not directly discuss this specific compound, they provide insights into related structures and their properties. The first paper discusses a crystal structure of a complex molecule with thiophene units and a phenylmethanol moiety, which shares some structural similarities with [4-(3-Bromothien-2-yl)phenyl]methanol . The second paper describes the synthesis and antioxidant properties of brominated phenolic compounds, which are structurally distinct but relevant due to the presence of bromine and phenolic components .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from commercially available AR grade chemicals. The synthesis of the compound in the first paper was achieved by a sequence of reactions, followed by the slow evaporation of a hexane solution to obtain colorless crystals . In the second paper, bromination and demethylation reactions were used to synthesize bromophenols, which suggests that similar bromination techniques could be applicable to the synthesis of [4-(3-Bromothien-2-yl)phenyl]methanol .
Molecular Structure Analysis
The molecular structure of the compound in the first paper is characterized by an orthorhombic crystal system with specific lattice parameters. The bond lengths within the molecule are reported to be within normal ranges, and the structure exhibits intra- and intermolecular C–H···π interactions . Although the exact structure of [4-(3-Bromothien-2-yl)phenyl]methanol is not provided, it can be inferred that similar non-covalent interactions may influence its molecular conformation.
Chemical Reactions Analysis
The compound described in the first paper exhibits photoactive properties, with the ability to undergo a photocyclization reaction upon ultraviolet light irradiation, leading to a color change from colorless to yellow. This photochromic reactivity is attributed to the short distances between reactive carbon atoms within the crystal structure . While [4-(3-Bromothien-2-yl)phenyl]methanol is not explicitly mentioned, it is possible that it may also exhibit photoactive behavior due to the presence of a thiophene ring.
Physical and Chemical Properties Analysis
The physical properties of the compound in the first paper include the formation of colorless crystals that turn yellow upon UV irradiation and revert to colorless upon exposure to visible light, demonstrating stability over several days in the dark . The chemical properties include the presence of intramolecular C–H···π interactions that stabilize the antiparallel conformation of the molecule. The antioxidant properties of bromophenols discussed in the second paper indicate that brominated compounds can have significant radical scavenging activities . This suggests that [4-(3-Bromothien-2-yl)phenyl]methanol may also possess similar properties, although specific studies would be required to confirm this.
Wissenschaftliche Forschungsanwendungen
Hydrogen Production from Methanol
Research into hydrogen production from methanol highlights the importance of catalysis in sustainable energy solutions. Methanol, serving as a liquid hydrogen carrier, can produce high purity hydrogen through several methods, including methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. The development of efficient catalysts and reactor technologies is crucial for enhancing the production process. Copper-based catalysts are popular due to their high activity and selectivity towards CO2, with ongoing research focused on improving their stability and activity through the incorporation of various metals and structural innovations in reactor design (García et al., 2021).
Methanol as a Chemical Marker
The application of methanol as a chemical marker for assessing solid insulation condition in power transformers illustrates its utility in industrial diagnostics. Methanol's presence, identified during thermal ageing tests and field samples, serves as an indicator of cellulosic solid insulation ageing. This application underlines the role of methanol in monitoring and maintaining the reliability of electrical power systems (Jalbert et al., 2019).
Methanol in Fuel Cells
The review of methanol reforming processes, particularly focusing on Cu-based catalysts, underscores methanol's significance in the development of proton-exchange membrane fuel cell technology. This research area is pivotal for advancing fuel processing techniques for hydrogen production, essential for clean energy applications. The exploration of reaction mechanisms and catalyst optimization remains a critical area of study to enhance the efficiency of methanol reforming reactions (Yong et al., 2013).
Methanol for Energy Transport
Investigations into the thermal energy transport system by synthesis and decomposition reactions of methanol present an innovative approach to energy conservation and global environment protection. This system, aiming to recover wasted or unused discharged heat from industrial sources, emphasizes the versatility of methanol in energy conversion and the potential for significant advancements in thermal energy transport technologies (Liu et al., 2002).
Safety And Hazards
“[4-(3-Bromothien-2-yl)phenyl]methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It can be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
[4-(3-bromothiophen-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrOS/c12-10-5-6-14-11(10)9-3-1-8(7-13)2-4-9/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBJKGXCOBEPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=C(C=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640458 | |
| Record name | [4-(3-Bromothiophen-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Bromothiophen-2-yl)phenyl]methanol | |
CAS RN |
937795-99-8 | |
| Record name | 4-(3-Bromo-2-thienyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937795-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(3-Bromothiophen-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



